7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C27H25N5O2 and its molecular weight is 451.5g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell death through apoptosis . The compound’s effect on this pathway has significant downstream effects, particularly in cancer cells, where it can inhibit growth and proliferation .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For example, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM .
Biochemical Analysis
Biochemical Properties
7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclin-dependent kinases (CDKs) and Janus kinases (JAKs), inhibiting their activity . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and prevent substrate binding . Additionally, this compound has been shown to act as an inverse agonist for retinoic acid receptor-related orphan receptor gamma (RORγt), modulating immune responses .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involving CDKs and JAKs, leading to altered gene expression and cell cycle arrest . This compound also affects cellular metabolism by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux . Furthermore, it has been observed to induce apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of CDKs and JAKs, inhibiting their kinase activity and preventing phosphorylation of downstream targets . This inhibition disrupts cell cycle progression and promotes apoptosis in cancer cells . Additionally, the compound’s interaction with RORγt involves binding to the ligand-binding domain, leading to conformational changes that reduce receptor activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good stability under physiological conditions, with minimal degradation observed over extended periods . Long-term studies have shown sustained inhibition of target enzymes and prolonged effects on cellular function, including continued cell cycle arrest and apoptosis induction . Some degradation products have been identified, which may contribute to reduced efficacy over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits target enzymes and induces apoptosis in cancer cells without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been identified, indicating a narrow therapeutic window for this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with metabolic enzymes, affecting metabolic flux and altering metabolite levels . The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound has been shown to accumulate in the nucleus, where it exerts its effects on gene expression and cell cycle regulation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the nucleus, where it interacts with nuclear receptors and transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The compound’s nuclear localization is essential for its role in modulating gene expression and cell cycle progression .
Properties
IUPAC Name |
7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2/c1-3-34-22-17-11-10-16-21(22)24-23(26(33)29-20-14-8-5-9-15-20)18(2)28-27-30-25(31-32(24)27)19-12-6-4-7-13-19/h4-17,24H,3H2,1-2H3,(H,29,33)(H,28,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUCBXZKEXOILQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC3=NC(=NN23)C4=CC=CC=C4)C)C(=O)NC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.